

use of 2,5-Dimethoxyphenethylamine as a reference standard

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Compound of Interest

Compound Name:	2,5-Dimethoxyphenethylamine hydrochloride
CAS No.:	3166-74-3
Cat. No.:	B141905

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An In-Depth Guide to the Application of 2,5-Dimethoxyphenethylamine (2C-H) as a Reference Standard

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, forensic scientists, and drug development professionals on the proper use, handling, and application of 2,5-Dimethoxyphenethylamine (2C-H) as an analytical reference standard. Adherence to these protocols is critical for ensuring data integrity, accuracy, and laboratory safety.

Introduction: The Critical Role of 2C-H as a Reference Standard

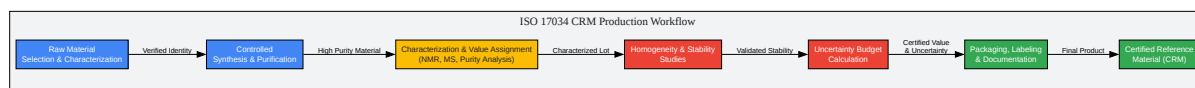
2,5-Dimethoxyphenethylamine, commonly known as 2C-H, is the foundational structure for a class of psychedelic phenethylamines often referred to as the "2C series".^[1] While 2C-H itself has limited psychoactive effects compared to its 4-substituted analogues (like 2C-B or 2C-I), it serves as a crucial precursor in their synthesis and may be encountered as an impurity in illicit

drug seizures.[2][3] Its status as a Schedule I controlled substance in the United States underscores its high potential for abuse and the absence of accepted medical use.[4]

In the analytical context, a well-characterized 2C-H reference standard is indispensable. It allows for the unambiguous identification and accurate quantification of 2C-H in forensic evidence, toxicological samples, and research materials. The use of a certified reference material ensures metrological traceability, providing confidence in analytical results that may be used in legal proceedings or to support regulatory submissions.

The Foundation of Analytical Trust: ISO 17034 Certified Reference Materials

A reference standard is more than just a pure chemical. A Certified Reference Material (CRM) produced under ISO 17034 accreditation represents the pinnacle of quality assurance.[5][6] This international standard mandates a rigorous process that includes raw material characterization, documented production procedures, and comprehensive studies to determine homogeneity, stability, and uncertainty for the assigned property values (e.g., purity).[7][8] Using an ISO 17034-accredited CRM provides full confidence that the standard is produced competently and is fit for its intended purpose, such as calibrating analytical instruments and validating methods.[9]



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Caption: ISO 17034 Workflow for Certified Reference Material (CRM) Production.

Physicochemical and Safety Data

Accurate knowledge of a reference standard's properties is fundamental to its correct application.

Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	2-(2,5-dimethoxyphenyl)ethanamine	[4]
Synonyms	2C-H, 2,5-Dimethoxyphenethylamine	[4][10]
CAS Number	3600-86-0 (free base)	
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[4]
Molecular Weight	181.23 g/mol	[4]
Appearance	Liquid (free base), White Powder (HCl salt)	[11]
Boiling Point	160 °C at 10 mmHg	
Density	1.089 g/mL at 25 °C	
Solubility (HCl Salt)	Soluble in PBS (pH 7.2), DMF, DMSO, and Ethanol	[1]

Safety and Handling

2,5-Dimethoxyphenethylamine is classified as a hazardous substance and must be handled with extreme care.[12] It is corrosive and can cause severe skin burns and eye damage.[4][13]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., elbow-length PVC), a lab coat or overalls, and chemical safety goggles with a full-face shield when handling the material.[12]
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

- **Storage:** Store in a cool, dry, and secure location, locked up and segregated from incompatible materials such as strong oxidizing agents and acids.[12] The recommended storage temperature for long-term stability is -20°C.[1][14]
- **Spill Management:** In case of a spill, immediately evacuate the area. Wear full protective clothing and breathing apparatus. Neutralize and contain the spill with appropriate materials before disposal. Ensure drains are protected.[12]
- **Disposal:** Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Preparation of Standard Solutions: A Protocol for Accuracy

The accuracy of quantitative analysis is critically dependent on the precise preparation of standard solutions. This protocol outlines the steps for preparing stock and working solutions from a 2C-H reference standard (typically as the hydrochloride salt).

Objective: To prepare a 1.0 mg/mL primary stock solution and a 10 µg/mL working solution.

Materials:

- 2C-H HCl Certified Reference Material
- Methanol, HPLC or MS-grade
- Class A volumetric flasks (e.g., 10 mL, 100 mL)
- Calibrated analytical balance
- Calibrated micropipettes

Protocol:

- **Equilibration:** Allow the sealed vial of the 2C-H reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material.

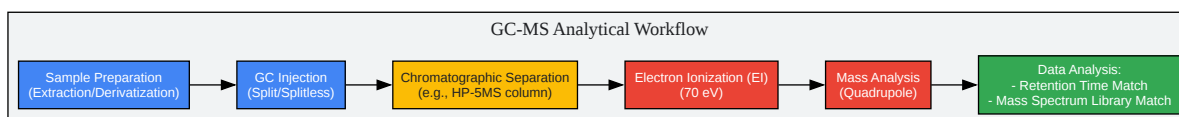
- Weighing: Accurately weigh approximately 10 mg of the 2C-H HCl standard onto a weigh boat using a calibrated analytical balance. Record the exact weight.
- Stock Solution Preparation (1.0 mg/mL):
 - Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
 - Rinse the weigh boat with small volumes of methanol and add the rinsate to the flask to ensure a quantitative transfer.
 - Add methanol to the flask until it is approximately half-full. Gently swirl to dissolve the standard completely.
 - Once dissolved, bring the flask to final volume with methanol, ensuring the bottom of the meniscus is aligned with the calibration mark.
 - Cap the flask and invert it 15-20 times to ensure a homogenous solution. This is your 1.0 mg/mL Stock Solution.
- Working Solution Preparation (10 µg/mL):
 - Using a calibrated pipette, transfer 1.0 mL of the Stock Solution into a 100 mL Class A volumetric flask.
 - Dilute to the final volume with methanol.
 - Cap and invert the flask 15-20 times to mix thoroughly. This is your 10 µg/mL Working Solution.
- Storage: Store all solutions in properly labeled, sealed amber vials at -20°C to minimize degradation.^[15] Allow solutions to return to room temperature before use.

Analytical Methodologies and Protocols

The following protocols are provided as validated starting points for the analysis of 2C-H. Instrument conditions may require optimization based on the specific equipment and matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust confirmatory technique for the identification of 2C-H.[16][17]



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Caption: General workflow for sample analysis using GC-MS.

Protocol:

- Sample Preparation: For complex matrices, perform a liquid-liquid extraction. For improved chromatography, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.[18]
- GC-MS Instrumentation and Conditions:
 - GC System: Agilent 7890B or equivalent.[19]
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[18][19]
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]
 - Inlet: 250°C, splitless injection.[18]
 - Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[18]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

- Mass Range: Scan from m/z 40-500.[18]
- Data Acquisition: Full Scan mode for identification. Selected Ion Monitoring (SIM) for quantification.
- Expected Data: The mass spectrum of 2C-H is characterized by a prominent molecular ion and specific fragment ions. Key fragments to monitor in SIM mode would include m/z 152 and 137.[4] The identity is confirmed by matching both the retention time and the mass spectrum against the certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for quantifying 2C-H in complex biological matrices like blood and urine.[15][16]

Protocol:

- Sample Preparation: A "dilute-and-shoot" approach can be used for urine samples.[15] For other matrices, solid-phase extraction (SPE) may be required to remove interferences.[20]
- LC System Conditions:
 - LC System: Shimadzu LC-20ADXR or equivalent.[20]
 - Column: Phenyl-Hexyl or C18 column (e.g., 50 x 2.1 mm, 2.6 μ m).[15][20]
 - Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate.[15]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[15][20]
 - Flow Rate: 0.3 mL/min.[20]
 - Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B over 6 minutes).[20]
- MS/MS Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Data Acquisition: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two transitions for confident identification. A common precursor ion for 2C-H is $[M+H]^+$ at m/z 182.1. Product ions would be determined by infusing the reference standard. Common product ions are m/z 165.1 and 150.1.[4]
- System Suitability and Data Analysis:
 - Before analysis, inject a standard solution to verify system performance (retention time, peak shape, and intensity).
 - Quantification is achieved by creating a calibration curve using the reference standard at multiple concentrations and comparing the peak area ratio of the unknown sample to the curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation and confirmation of a reference standard's identity and purity.[21]

Protocol:

- Sample Preparation: Dissolve ~10-20 mg of the 2C-H HCl standard in a suitable deuterated solvent, such as Deuterium Oxide (D_2O), in an NMR tube.[11][22]
- Instrument Parameters (400 MHz example):
 - Experiment: Standard 1H NMR.
 - Pulse Angle: 90° .
 - Delay between pulses: 45 seconds to ensure full relaxation for quantitative analysis.[22]
 - Number of Scans: 8-16.

- **Data Interpretation:** The resulting spectrum should be compared against a known, validated spectrum for 2C-H. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the 2-(2,5-dimethoxyphenyl)ethanamine structure. Purity can be assessed by the absence of significant impurity peaks.

Conclusion

The use of a well-characterized 2,5-Dimethoxyphenethylamine (2C-H) reference standard, preferably a CRM produced under ISO 17034 guidelines, is fundamental to achieving reliable and defensible analytical results. By adhering to stringent safety protocols, employing meticulous solution preparation techniques, and utilizing validated analytical methods such as GC-MS and LC-MS/MS, researchers and forensic professionals can ensure the highest level of data integrity in their work.

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